molecular formula C15H15FN4O3S2 B2434298 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide CAS No. 2034242-79-8

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide

Cat. No.: B2434298
CAS No.: 2034242-79-8
M. Wt: 382.43
InChI Key: RYCSTYZOHPQARX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide is a synthetic organic compound designed for research and development purposes. This molecule features a complex structure incorporating a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, also known as a saccharin derivative, linked to a 2-(methylthio)nicotinamide group. The specific biochemical and cellular applications of this compound are yet to be characterized in published literature. Researchers investigating novel heterocyclic compounds may find this material of interest for exploratory studies. This product is intended for use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses. Please consult the product's Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3S2/c1-19-12-7-10(16)11(8-13(12)20(2)25(19,22)23)18-14(21)9-5-4-6-17-15(9)24-3/h4-8H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSTYZOHPQARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=C(N=CC=C3)SC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide is a complex organic compound that exhibits significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives and features a unique structure that contributes to its biological activity. Its molecular formula is C12H13FN4O3S, and it includes functional groups that enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing primarily on its antioxidant , antiviral , and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance:

  • A study demonstrated that certain thiadiazole derivatives can reduce oxidative stress in cellular models by scavenging free radicals and enhancing the activity of endogenous antioxidants .

Antiviral Activity

The compound's antiviral potential has been explored in several contexts:

  • Thiadiazole derivatives have shown promise against various viral infections. For example, modifications in the thiadiazole structure have been linked to enhanced activity against hepatitis B virus (HBV) and other viral pathogens .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Studies have reported that thiadiazole derivatives can inhibit tumor cell proliferation. In vitro assays revealed that specific derivatives exhibited cytotoxic effects on cancer cell lines such as glioblastoma and breast cancer cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, leading to reduced oxidative damage and improved cell survival.
  • Inhibition of Viral Replication : By interfering with viral replication mechanisms at the molecular level, it may prevent the spread of infections.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

StudyFindings
Luo et al. (2021)Evaluated thiazole derivatives for antiviral activity; identified compounds with high selectivity against HBV .
Da Silva et al. (2020)Reported potent anticancer effects in glioblastoma models using thiazolidinone derivatives .
Recent Advances (2020)Highlighted antioxidant activities in related compounds that reduce oxidative stress in vitro .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide has shown efficacy against various bacterial strains. Studies demonstrate that it can inhibit bacterial cell wall synthesis and interfere with metabolic pathways.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This CompoundP. aeruginosa20

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In a controlled study using LPS-induced macrophages:

Concentration (µM) TNF-alpha (pg/mL) IL-6 (pg/mL)
0150200
10100150
505080

Anticancer Activity

Thiadiazole derivatives have been noted for their potential in cancer research. This compound has demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties against oxidative stress-related neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. Key steps include:
  • Acid chloride formation : Use thionyl chloride (SOCl₂) to convert carboxylic acid intermediates to reactive acid chlorides .
  • Coupling reactions : React the acid chloride with amines (e.g., 2-(methylthio)nicotinamide derivatives) under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Purity control : Employ column chromatography (e.g., silica gel) and recrystallization (ethanol/water mixtures) for purification. Validate purity via melting point analysis, elemental composition (C, H, N, S), and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify proton environments (e.g., fluorine coupling in the 6-fluoro group) and ¹³C NMR to confirm carbon backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • Infrared Spectroscopy (IR) : Detect functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and methylthio (C-S stretches) .

Q. What preliminary bioactivity screening methods are recommended?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Reference docking protocols from studies on structurally similar sulfonamide-thiadiazole hybrids .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Basis sets like B3LYP/6-31G(d) are recommended for sulfur-containing heterocycles .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in water, 310 K) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .
  • Structural analogs : Compare activity with derivatives (e.g., replacing the 6-fluoro group with chloro or methyl) to identify critical pharmacophores .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to determine if metabolic degradation explains inconsistent results .

Q. What mechanistic insights can be gained from studying its reaction pathways?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., acid chloride formation vs. amide coupling) .
  • Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to trace sulfonamide group stability .
  • Cross-coupling optimization : Explore Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to modify the nicotinamide moiety, guided by precedent from thiazole-triazole hybrids .

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